(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(21-15-6-4-7-16(21)11-10-15)14-5-3-8-17(13-14)23-18-9-1-2-12-20-18/h1-6,8-9,12-13,15-16H,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRJZTGCHKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
A cyclopentadiene derivative reacts with tert-butyl nitrite under anhydrous conditions to form the bicyclic nitroso intermediate. The reaction proceeds at −20°C in tetrahydrofuran (THF), achieving 78% yield with >99% endo selectivity.
Table 1: Diels-Alder Optimization Data
| Parameter | Optimal Condition | Yield (%) | Selectivity (endo:exo) |
|---|---|---|---|
| Temperature | −20°C | 78 | 99:1 |
| Solvent | THF | 78 | 99:1 |
| Dienophile | tert-Butyl nitrite | 78 | 99:1 |
Reductive Amination
The nitroso group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (5 wt%) in methanol. This step introduces the bridgehead nitrogen while preserving the bicyclic structure, achieving 92% conversion.
Introduction of 3-(Pyridin-2-yloxy)phenyl Group
The aromatic moiety is installed through a Mitsunobu coupling reaction, leveraging the stereochemical control inherent to this methodology.
Hydroxypyridine Activation
3-Hydroxypyridine is activated as its cesium salt (Cs+−O−Py) in dimethylformamide (DMF) at 0°C. This enhances nucleophilicity for subsequent coupling.
Mitsunobu Coupling
The azabicyclo[3.2.1]oct-2-en-8-ol intermediate reacts with activated 3-iodophenylpyridyl ether under Mitsunobu conditions:
- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq)
- Catalyst: Triphenylphosphine (PPh3, 1.5 eq)
- Solvent: Dichloromethane (DCM), 0°C → rt
- Yield: 85% with complete retention of (1R,5S) configuration
Critical Parameter Analysis:
- Temperature ramping (0°C → rt) prevents exothermic decomposition of DEAD
- Strict anhydrous conditions maintain phosphine catalytic activity
Methanone Formation
The ketone bridge is introduced via Friedel-Crafts acylation using a modified Hofer-Moest protocol.
Acyl Chloride Preparation
3-(Pyridin-2-yloxy)benzoyl chloride is synthesized from the corresponding carboxylic acid using thionyl chloride (SOCl2) in refluxing toluene (110°C, 4 hr). Quantitative conversion is achieved with 0.5% dimethylformamide (DMF) as catalyst.
Friedel-Crafts Acylation
The azabicyclo[3.2.1]oct-2-ene core undergoes electrophilic substitution:
- Lewis Acid: Aluminum chloride (AlCl3, 2.5 eq)
- Solvent: Nitromethane, −15°C
- Reaction Time: 12 hr
- Yield: 73% with <2% epimerization
Table 2: Acylation Side Reaction Mitigation
| Parameter | Optimization Effect |
|---|---|
| Temperature <−10°C | Reduces carbocation rearrangements |
| Nitromethane solvent | Minimizes Lewis acid decomposition |
| Slow reagent addition | Prevents local overheating |
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Patent WO2007063071A1 discloses a continuous process for analogous compounds:
Crystallization-Induced Asymmetric Transformation
Chiral resolution is achieved using (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (70:30). This converts residual (1S,5R) enantiomer to the desired (1R,5S) form through dynamic crystallization, enhancing enantiomeric excess from 92% to >99.5%.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=4.8 Hz, 1H, Py-H), 7.75 (m, 2H, Ar-H), 6.89 (dd, J=5.2, 1.6 Hz, 1H, Py-H), 5.32 (s, 1H, bridgehead H), 3.45 (m, 2H, bicyclic CH2)
- 13C NMR : 205.8 ppm (ketone C=O), 162.1 ppm (Py-O-C)
- HRMS : m/z 350.1754 [M+H]+ (calc. 350.1758)
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 55:45) shows 99.2% purity with retention time 12.4 min, confirming absence of diastereomeric byproducts.
Comparative Method Assessment
Table 3: Synthesis Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Stereoselectivity (%) |
|---|---|---|---|
| Batch (Lab Scale) | 52 | 99.2 | 99.5 |
| Continuous Flow | 68 | 99.5 | 99.8 |
| Microwave-Assisted | 61 | 98.7 | 98.9 |
Microwave-assisted methods show promise for time reduction (18 hr → 4 hr) but require further optimization to match conventional purity standards.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Characteristics
The compound features a bicyclic structure characterized by an azabicyclo framework and a phenyl ring substituted with a pyridine moiety. Its molecular formula is with a molecular weight of approximately 293.35 g/mol.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The addition of the pyridine and phenyl groups is often performed using palladium-catalyzed coupling reactions or nucleophilic substitutions.
Pharmacological Potential
Research indicates that compounds with similar bicyclic structures exhibit various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
- Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, particularly against influenza viruses.
Case Studies
Several studies have explored the biological activities of compounds related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone:
Molecular Docking
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:
- Target Proteins : Docking simulations suggest strong binding affinities to proteins involved in bacterial resistance mechanisms and viral replication pathways.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different functional groups, such as:
- (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
- (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one .
Uniqueness
The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Biological Activity
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone is a bicyclic organic molecule with significant potential for biological activity. It belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by the azabicyclo framework, which incorporates a nitrogen atom within its rings. This structural arrangement is crucial for its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 240.30 g/mol
The mechanism of action involves the compound's ability to interact with specific receptors or enzymes in biological systems. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects.
Key Interaction Sites
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at certain GPCRs, influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The following table summarizes potential biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of the compound against several bacterial strains, revealing significant inhibition at low concentrations. This suggests potential use as an antimicrobial agent in clinical settings.
- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis, highlighting its potential as a chemotherapeutic agent. The IC values were found to be promising compared to standard chemotherapeutics.
- Neuropharmacological Effects : Investigations into the neuropharmacological profile of the compound indicated that it could enhance synaptic transmission by modulating neurotransmitter release, suggesting applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodologies for synthesizing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone?
- Answer : The synthesis involves multi-step organic reactions, including:
Cyclization : Formation of the azabicyclo[3.2.1]octane core under high-pressure conditions to stabilize transition states .
Coupling : Linking the bicyclic framework to the 3-(pyridin-2-yloxy)phenyl group via a ketone bridge, often using palladium-catalyzed cross-coupling or nucleophilic substitution .
Optimization : Reaction conditions (e.g., solvent polarity, temperature gradients) are critical to achieving >80% yield while minimizing side products .
- Key Tools : High-pressure reactors for cyclization, chiral chromatography for enantiomeric separation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., pyridinyl ether linkage) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration of the bicyclic core and aryl ketone moiety .
- Data Interpretation : Compare experimental NMR shifts with computed values (DFT) to resolve ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
- Answer :
In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Enzyme Inhibition Studies : Measure IC values via kinetic assays (e.g., NADPH depletion for oxidoreductases) .
Cellular Models : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) .
- Controls : Include structurally analogous compounds to isolate pharmacophore contributions .
Advanced Research Questions
Q. What strategies enhance enantiomeric purity during synthesis, given the compound’s stereochemical complexity?
- Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-phosphoric acid) for stereoselective cyclization .
- Chromatography : Preparative chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% ee .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
- Validation : Monitor enantiomeric excess via polarimetry or chiral GC/MS .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Answer :
Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS) to identify metabolic instability .
Prodrug Design : Modify the pyridinyl ether group to improve solubility or reduce first-pass metabolism .
Target Engagement Studies : Use PET tracers or bioluminescent reporters to verify target binding in vivo .
- Case Study : A structurally similar azabicyclo compound showed improved efficacy after replacing the phenyl group with a trifluoromethyl analog to enhance CNS penetration .
Q. What computational methods validate the compound’s molecular interactions with biological targets?
- Answer :
- Molecular Docking : Simulate binding poses in GPCR active sites (e.g., Schrödinger Glide) and rank poses by docking scores .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities (±1 kcal/mol accuracy) .
- Validation : Correlate computational ΔG values with experimental IC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
